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Compound of Interest

Compound Name: Aminobutanol

Cat. No.: B045853 Get Quote

Aminobutanol and its derivatives represent a class of chiral compounds with significant

importance in organic synthesis and the pharmaceutical industry. These molecules,

characterized by an amino group and a hydroxyl group on a butane backbone, serve as

versatile building blocks for a wide range of biologically active molecules. Their stereochemistry

is often a critical determinant of their pharmacological and toxicological profiles, making

enantioselective synthesis and analysis paramount.[1][2] This guide provides a comprehensive

overview of the synthesis, properties, and analytical methodologies for key aminobutanol
derivatives, tailored for researchers and professionals in drug development.

Physicochemical Properties of Aminobutanol
Isomers
Aminobutanol isomers are typically colorless to light yellow, hygroscopic liquids with an

amine-like odor at room temperature.[2][3] Their polarity, conferred by the amine and alcohol

functional groups, allows for high solubility in water and other protic solvents.[2] This miscibility

is crucial for their application in various aqueous reaction systems.
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Property 2-Amino-1-butanol
(R)-(-)-2-Amino-1-
butanol

4-Amino-1-butanol

CAS Number 96-20-8[4] 5856-63-3[5] 13325-10-5[6]

Molecular Formula C₄H₁₁NO[3] C₄H₁₁NO[5] C₄H₁₁NO[6]

Molecular Weight 89.14 g/mol [3][4] 89.14 g/mol [5] 89.14 g/mol [6]

Boiling Point 176-178 °C[4] - -

Melting Point -2 °C[4] - -

Density 0.943 g/mL at 25 °C[4] - -

Refractive Index n20/D 1.4510[4] - -

XLogP3 -0.4[3] - -1.1[6]

Synthesis of Chiral Aminobutanol Derivatives
The synthesis of enantiomerically pure aminobutanol derivatives is a key challenge and a

major cost driver in the production of pharmaceuticals like Dolutegravir and Ethambutol.[7][8]

Strategies generally fall into four main categories: chemoenzymatic methods, asymmetric

catalysis, chiral resolutions, and the use of chiral pool starting materials.[7]
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Derivative
Starting
Material

Key
Reagents/M
ethod

Yield Purity Reference

(R)-(-)-2-

Amino-1-

butanol

D-2-

Aminobutyric

acid

Lithium

aluminium

tetrahydride

(LiAlH₄) in

THF

61% - [5]

(S)-2-

Aminobutanol

(S)-2-

aminobutyric

acid

Supported

metal

catalyst, H₂

High High [9]

(R)-3-

Aminobutan-

1-ol

(R)-3-

aminobutanoi

c acid

Sodium

aluminum

hydride

61-67% 96-99% [7][10]

(R)-3-

Aminobutanol

4-hydroxy-2-

butanone

Reductive

amination,

then chiral

resolution

with (S)-

mandelic acid

- - [11]

(R)-3-

Aminobutanol

(R)-3-

aminobutyric

acid

Esterification,

amino-

protection,

reduction with

NaBH₄/LiCl

High - [12]

A common and direct approach involves the reduction of the corresponding chiral amino acid.

For instance, (R)-3-aminobutan-1-ol, a key intermediate for the anti-AIDS drug Dolutegravir,

can be synthesized in one step by reducing (R)-3-aminobutanoic acid with a low-cost reducing

agent like sodium aluminum hydride.[7][10]
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(R)-3-aminobutanoic acid

One-Step Reduction (R)-3-aminobutan-1-ol

Sodium Aluminum Hydride
(Reducing Agent)

Yield: 61-67%
Purity: 96-99%

Click to download full resolution via product page

One-step synthesis of (R)-3-aminobutan-1-ol.

Biological Activities and Applications
Aminobutanol derivatives are crucial intermediates in the pharmaceutical industry. Their

specific stereoisomers are often responsible for the desired therapeutic effects.

(S)-2-Aminobutanol: This is the most critical intermediate for the antitubercular drug

Ethambutol.[9] The efficacy of Ethambutol is highly dependent on its stereochemistry; the

(S,S)-configured diastereomer is approximately 500 times more potent than the (R,R)-

diastereomer, highlighting the need for enantiopure synthesis.[8]

(R)-3-Aminobutanol: It is a key intermediate in the synthesis of Dolutegravir, an integrase

inhibitor used for the treatment of HIV/AIDS.[7][11]

4-Amino-1-butanol: This derivative is an analogue and precursor of the neurotransmitter γ-

aminobutyric acid (GABA).[13] In biological systems, it can be converted to GABA through a

two-step enzymatic process.[13]

Antimycobacterial Activity: Studies have shown that derivatives incorporating the (R)-

configuration of 2-amino-1-butanol exhibit potent antimycobacterial activity against

Mycobacterium tuberculosis, with MIC values ranging from 0.65-14.03 μM. The

corresponding (S)-enantiomers showed no significant activity.[2]
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4-Amino-1-butanol

γ-Aminobutyraldehyde
(GABAL)

 Oxidation
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Metabolic pathway of 4-Amino-1-butanol to GABA.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b045853?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Derivative/Co
mpound

Biological
Activity

Target/Applicat
ion

Quantitative
Data

Reference

(S,S)-Ethambutol Antitubercular Tuberculosis

~500x more

potent than (R,R)

form

[8]

(R)-2-amino-1-

butanol

derivatives

Antimycobacteria

l

M. tuberculosis

H37Rv

MIC: 0.65-14.03

μM
[2]

(S)-2-amino-1-

butanol

derivatives

Antimycobacteria

l

M. tuberculosis

H37Rv

No measurable

activity
[2]

(R)-3-

aminobutan-1-ol

Pharmaceutical

Intermediate

Dolutegravir

(Anti-HIV)
- [7][11]

4-Amino-1-

butanol
GABA Precursor

Neurotransmitter

Synthesis
- [13]

Experimental Protocols: Analysis and Separation
The analysis of aminobutanol derivatives is challenging because they lack a UV-absorbing

chromophore, precluding direct detection with standard HPLC-UV methods.[1][7] Furthermore,

their chiral nature necessitates specialized techniques for enantiomeric separation.

HPLC-Based Enantiomeric Separation
Two primary HPLC strategies are employed for the chiral separation of aminobutanol
enantiomers: pre-column derivatization and direct separation on a chiral stationary phase

(CSP).[1]
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Method A: Pre-column Derivatization Method B: Direct Chiral Separation

Sample:
(R/S)-Aminobutanol

React with Chiral
Derivatizing Agent
(e.g., OPA-thiol)

Form Diastereomers

Separate on Standard
(Achiral) C18 Column

UV Detection

Sample:
(R/S)-Aminobutanol

Direct Injection

Separate on Chiral
Stationary Phase (CSP)

(e.g., crown ether)

Detection
(e.g., ELSD, MS)
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HPLC workflows for aminobutanol enantiomer separation.

Protocol 1: Pre-column Derivatization with (R)-(+)-1-phenylethyl sulfonyl chloride[14]

This method is for the separation of 3-aminobutanol enantiomers.

Derivatization: React 3-aminobutanol with (R)-(+)-1-phenyl ethyl sulfonyl chloride to form

diastereomers.

Chromatographic System: High-Performance Liquid Chromatography (HPLC) with a UV

detector.
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Column: Dima reversed-phase C18 column.[14]

Mobile Phase: Acetonitrile-water (80:20 v/v).[14]

Flow Rate: 1.0 mL/min.[14]

Column Temperature: 30°C.[14]

Detection: UV at 254 nm.[14]

Injection Volume: 20 μL.[14]

Data Analysis: The two peaks corresponding to the diastereomers are integrated to

determine the enantiomeric excess.

Protocol 2: Direct Separation using Chiral Stationary Phase[1]

This protocol is a general method for 2-aminobutanol enantiomers.

Sample Preparation: Dissolve the 2-aminobutanol standard in the mobile phase.

Chromatographic System: HPLC system.

Column: A chiral stationary phase (CSP) column, such as one based on crown ether.[1]

Mobile Phase: Typically a non-polar solvent mixture like n-hexane/isopropanol. A specific

example for 3-aminobutanol uses n-hexane:isopropanol (9:1) on an AD-H column.[14]

Detection: As there is no chromophore, a detector other than UV is required, such as an

Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

Data Analysis: Calculate the enantiomeric excess using the peak areas of the two separated

enantiomers.[1]

Gas Chromatography (GC) and Other Methods
GC-based methods are also used, but often require derivatization to increase volatility and

improve separation.[7]
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Derivatization for GC: For chiral analysis of (R)-3-aminobutan-1-ol, derivatization is often

necessary. One approach involves reacting the aminobutanol with benzyl chloroformate.[7]

For GC separation of amines, derivatizing agents like trifluoroacetic anhydride are common.

[15]

NMR Analysis: Quantitative NMR (qNMR) can be used to determine the purity of the final

product by comparing the integral of the product signal against a known internal standard,

such as 1,3,5-trimethoxybenzene.[7]

Mass Spectrometry (MS): GC-MS is used for product characterization. The mass spectrum

for (R)-3-aminobutan-1-ol shows a characteristic [M-H₂O] fragment at m/z = 90.1.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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